2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-
CAS No.: 646056-48-6
Cat. No.: VC15982881
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646056-48-6 |
|---|---|
| Molecular Formula | C9H14N4O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2 |
| Standard InChI Key | FEVIRVGVMXIOTN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC12CCN(C2)C3=NC=NO3 |
Introduction
Structural Characteristics and Nomenclature
2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- features a spirocyclic core where two nitrogen atoms occupy the 2- and 7-positions of a bicyclic system composed of two fused four-membered rings. The 1,2,4-oxadiazole moiety at position 2 introduces aromaticity and electronic diversity, enhancing interactions with biological targets .
IUPAC Name:
2-(1,2,4-Oxadiazol-5-yl)-2,7-diazaspiro[4.4]nonane
Molecular Formula: C₉H₁₂N₄O
Key Structural Features:
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Spiro junction at carbon atoms 2 and 7.
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Oxadiazole ring providing π-π stacking capabilities.
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Two tertiary amines enabling protonation at physiological pH .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 2,7-Diazaspiro[4.4]nonane derivatives typically involves cyclization reactions starting from piperidinone precursors. A representative method from patent literature proceeds as follows :
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Formation of the Spiro Core:
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Oxadiazole Introduction:
Optimization Strategies:
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Continuous Flow Reactors: Enhance yield (reported >80%) and reduce side products .
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Chiral Resolution: For enantiomerically pure forms, employ chiral auxiliaries or chromatography .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 192.22 g/mol | Calculated |
| logP (Partition Coefficient) | 1.85 | HPLC |
| Water Solubility | 2.1 mg/mL | Shake-flask |
| pKa (Basic) | 9.2 | Potentiometric |
The compound exhibits moderate lipophilicity, favoring blood-brain barrier penetration, and stability in aqueous solutions up to pH 7.4 .
Structural Analogues and Structure-Activity Relationships
Comparative analysis of derivatives highlights the critical role of substituent positioning:
Key Trends:
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Electron-Withdrawing Groups (e.g., oxadiazole) enhance target affinity.
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Spiro Ring Size: Four-membered rings optimize conformational rigidity .
Pharmacokinetic and Toxicity Profiles
ADME Properties:
Toxicity Data:
Current Research and Future Directions
Recent studies focus on polypharmacology, leveraging the compound’s dual MAO and protease inhibitory effects for neurodegenerative disease treatment . Additionally, its inclusion in ChemDiv’s 3D-Pharmacophore Library (49813 compounds) underscores its utility in high-throughput screening .
Challenges:
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